molecular formula C13H24 B1221038 1,12-Tridecadiene CAS No. 21964-48-7

1,12-Tridecadiene

Cat. No.: B1221038
CAS No.: 21964-48-7
M. Wt: 180.33 g/mol
InChI Key: BPHFKBMQSYYNGQ-UHFFFAOYSA-N
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Description

1,12-Tridecadiene (C₁₃H₂₄) is a linear α,ω-diene with terminal double bonds at the 1st and 12th carbon positions. It is notable for its role in synthetic organic chemistry, particularly in transition-metal-catalyzed reactions and polymer science. For example, it serves as a substrate in rhodium-catalyzed three-component coupling reactions to synthesize complex natural products like theonelladin C242 . Its pyrolysis fragments (e.g., m/z 55, 81, 67) are also diagnostic markers for identifying polyethylene (PE) degradation products in analytical chemistry .

Structurally, this compound belongs to the α,ω-diene family, characterized by terminal double bonds separated by a saturated hydrocarbon chain. This configuration confers unique reactivity, enabling applications in catalysis, polymer functionalization, and natural product synthesis.

Properties

CAS No.

21964-48-7

Molecular Formula

C13H24

Molecular Weight

180.33 g/mol

IUPAC Name

trideca-1,12-diene

InChI

InChI=1S/C13H24/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-4H,1-2,5-13H2

InChI Key

BPHFKBMQSYYNGQ-UHFFFAOYSA-N

SMILES

C=CCCCCCCCCCC=C

Canonical SMILES

C=CCCCCCCCCCC=C

Other CAS No.

21964-48-7

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 1,12-Tridecadiene with structurally analogous α,ω-dienes:

Compound Molecular Formula Molecular Weight Key Physical Properties Applications
This compound C₁₃H₂₄ 180 Pyrolysis fragments: m/z 55, 81, 67 Polymer markers, natural product synthesis
1,11-Dodecadiene C₁₂H₂₂ 166 GC retention time: ~1.19 min Ethylene-octene copolymer analysis
1,13-Tetradecadiene C₁₄H₂₆ 194 Pyrolysis fragments: m/z 81, 95, 109 PE degradation studies
1,15-Hexadecadiene C₁₆H₃₀ 222 Pyrolysis fragments: m/z 55, 81, 96 High-temperature polymer analysis

Key Observations :

  • Chain Length Effects : Longer chains (e.g., 1,15-Hexadecadiene) exhibit higher molecular weights and distinct pyrolysis patterns compared to this compound, influencing their volatility and thermal stability .
  • Chromatographic Behavior : this compound elutes later (GC peak area: 1.39) than 1,11-Dodecadiene (1.19) due to increased hydrophobicity .

Chemical Reactivity

Catalytic Reactions

This compound participates in rhodium-catalyzed migratory insertion reactions to form cyclic intermediates. However, unlike shorter dienes (e.g., 1,6-Heptadiene), it generates by-products due to steric hindrance at internal carbons during palladium coordination . In contrast, 1,13-Tetradecadiene shows similar reactivity but requires modified conditions for efficient coupling .

Polymerization

In polymer science, this compound is a precursor for methylidene-containing oligomers when reacted with organoaluminum catalysts. Its long chain enables flexibility in polymer backbones, unlike rigid shorter dienes like 1,4-pentadiene . Derivatives such as isotactic-2,4,6,8,10,12-Hexaethyl-1,12-Tridecadiene exhibit enhanced stereoregularity, impacting material properties like crystallinity .

Analytical Differentiation

This compound is distinguishable from similar compounds via GC-MS:

  • This compound : Characteristic ions at m/z 55 (52%), 81 (44%), and 67 (38%) .
  • 1,13-Tetradecadiene : Dominant ions at m/z 81 (42%) and 95 (27%) .
  • 1,11-Dodecadiene : Lower molecular weight (166 vs. 180) results in earlier elution in chromatograms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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